molecular formula C20H15BrINO5 B11689135 4-{(Z)-[2-(3-bromophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-2-ethoxy-6-iodophenyl acetate

4-{(Z)-[2-(3-bromophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-2-ethoxy-6-iodophenyl acetate

Cat. No.: B11689135
M. Wt: 556.1 g/mol
InChI Key: GBGDJKKSPFUNFJ-PXNMLYILSA-N
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Description

The compound 4-{(Z)-[2-(3-bromophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-2-ethoxy-6-iodophenyl acetate is a complex organic molecule featuring a combination of bromine, iodine, and oxazole functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{(Z)-[2-(3-bromophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-2-ethoxy-6-iodophenyl acetate typically involves multi-step organic reactions. The process begins with the preparation of the oxazole ring, followed by the introduction of the bromophenyl and iodophenyl groups. The final step involves the acetylation of the phenyl ring to form the acetate ester. Common reagents used in these reactions include bromine, iodine, and acetic anhydride .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity while minimizing the production of by-products. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-{(Z)-[2-(3-bromophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-2-ethoxy-6-iodophenyl acetate: undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole oxides, while substitution reactions can produce derivatives with different functional groups .

Scientific Research Applications

4-{(Z)-[2-(3-bromophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-2-ethoxy-6-iodophenyl acetate: has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{(Z)-[2-(3-bromophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-2-ethoxy-6-iodophenyl acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-{(Z)-[2-(3-bromophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-2-ethoxy-6-iodophenyl acetate lies in its combination of functional groups, which confer specific chemical and biological properties not found in similar compounds. This makes it a valuable molecule for research and development in various fields .

Properties

Molecular Formula

C20H15BrINO5

Molecular Weight

556.1 g/mol

IUPAC Name

[4-[(Z)-[2-(3-bromophenyl)-5-oxo-1,3-oxazol-4-ylidene]methyl]-2-ethoxy-6-iodophenyl] acetate

InChI

InChI=1S/C20H15BrINO5/c1-3-26-17-9-12(7-15(22)18(17)27-11(2)24)8-16-20(25)28-19(23-16)13-5-4-6-14(21)10-13/h4-10H,3H2,1-2H3/b16-8-

InChI Key

GBGDJKKSPFUNFJ-PXNMLYILSA-N

Isomeric SMILES

CCOC1=C(C(=CC(=C1)/C=C\2/C(=O)OC(=N2)C3=CC(=CC=C3)Br)I)OC(=O)C

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=C2C(=O)OC(=N2)C3=CC(=CC=C3)Br)I)OC(=O)C

Origin of Product

United States

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